Dimethylphosphinic acid

概要

説明

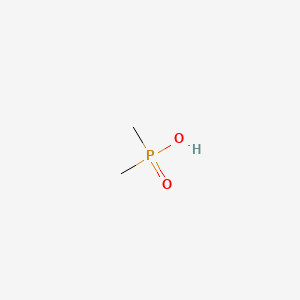

Dimethylphosphinic acid is an organophosphorus compound with the chemical formula (CH₃)₂P(O)OH. It is a colorless, odorless solid that is soluble in water and various organic solvents. This compound is weakly acidic and can form salts. It is known for its high stability at room temperature .

準備方法

Dimethylphosphinic acid can be synthesized through several methods. The most commonly used method involves the reaction of dimethyl chlorophosphorus with water. The reaction equation is as follows:

(CH3)2PCl+H2O→(CH3)2P(O)OH+HCl

This method is favored due to its simplicity and efficiency .

化学反応の分析

Anhydride Formation via Thermal Dehydration

Heating DMPA induces intermolecular dehydration, forming [(CH₃)₂P(O)]₂O (dimethylphosphinic acid anhydride). This reaction occurs at 513 K in closed systems, yielding needle-shaped crystals with a monoclinic C12/c1 space group . Key structural parameters include:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C12/c1 |

| Unit Cell (Å) | a=8.136, b=8.632, c=12.429 |

| β Angle | 108.07° |

The anhydride forms through redox mechanisms involving cyclophosphine intermediates .

Coordination Chemistry with Metal Ions

DMPA acts as a bidentate ligand, coordinating to metals via its oxygen atoms:

Ruthenium Coordination

Reaction with triruthenium dodecacarbonyl produces [Ru₃{μ₂:η²-O₂PMe₂}₂(CO)₄]ₙ, a chain polymer. Structural studies reveal:

Silicon Complexation

With SiCl₄, DMPA forms [Si(Me₂PO(OH))₆]⁴⁺Cl₄⁻, a hexacoordinated silicon complex:

| Property | Value |

|---|---|

| Coordination | Octahedral (SiO₆) |

| Si-O Bond Length | 1.800–1.805 Å |

| ³¹P NMR Shift | 1.8 to -21.5 ppm |

This tetra-cationic species demonstrates DMPA’s strong Lewis basicity .

Acid-Base Reactions and Salt Formation

DMPA (pKa ≈ 2.90 ) undergoes proton transfer reactions:

| Base | Product | Application |

|---|---|---|

| NaOH | Na[Me₂PO(OH)] | Ion-exchange resins |

| Ga(III) salts | [Ga(Me₂PO(O))₃] | Phosphopeptide capture |

| Et₃N | (Et₃NH)[Me₂PO(O)] | Catalyst precursor |

The Ga(III) complex exhibits a binding constant (log K) of 4.2 ± 0.3, critical for affinity chromatography.

Nucleophilic Substitution Reactions

DMPA participates in Arbuzov-type reactions:

With alkyl halides (RX):

Key derivatives:

| R Group | Product | Yield |

|---|---|---|

| CH₃ | Methyl dimethylphosphinate | 78% |

| C₆H₅ | Phenyl dimethylphosphinate | 65% |

Reaction rates follow the order: RI > RBr > RCl.

Hydrogen-Bonded Dimerization

In gas and solid phases, DMPA forms cyclic dimers via O-H···O=P hydrogen bonds :

| Parameter | Experimental (GED) | RHF/6-311G** |

|---|---|---|

| P=O Bond Length (Å) | 1.48 | 1.460 |

| O-H···O Distance (Å) | 2.55 | 2.52 |

| Dimerization Energy | -12.3 kcal/mol | -14.1 kcal/mol |

This dimerization lowers acidity compared to monomeric form .

Oxidative Reactions

DMPA resists oxidation under ambient conditions but reacts with strong oxidizers:

With H₂O₂:

The peroxo derivative decomposes at 373 K, releasing O₂.

Interaction with Silicates

DMPA reacts with SiO₂ surfaces under ambient conditions, forming Si-O-P linkages :

This reaction enables functionalization of silica-based materials for catalysis .

The reactivity profile of DMPA highlights its versatility in coordination chemistry, organic synthesis, and materials science. Recent advances in its metal complexes and surface modification applications suggest growing industrial relevance, though further studies are needed to optimize reaction selectivity and explore biological applications.

科学的研究の応用

Dimethylphosphinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent and catalyst in various organic reactions.

Biology: It contributes to the synthesis of proteins, enzymes, and other biomolecules.

Medicine: It is involved in the synthesis of biologically active compounds, including drugs and dyes.

作用機序

The mechanism of action of dimethylphosphinic acid involves its strong acidic properties, which allow it to protonate various substrates. This protonation facilitates subsequent chemical reactions, depending on the nature of the substrates and the prevailing reaction conditions. The molecular targets and pathways involved include alcohols, carboxylic acids, amines, and other substrates that can be protonated by this compound .

類似化合物との比較

Dimethylphosphinic acid can be compared with other similar compounds such as:

Phenylphosphinic acid: Similar in structure but contains a phenyl group instead of methyl groups.

Methylphosphonic acid: Contains one less methyl group and has different reactivity and applications.

Diphenylphosphinic acid: Contains two phenyl groups, leading to different chemical properties and uses.

This compound is unique due to its specific combination of methyl groups and its strong acidic properties, which make it a versatile reagent in various chemical reactions.

生物活性

Dimethylphosphinic acid (DMPA), with the chemical formula and CAS number 3283-12-3, is a phosphinic acid derivative that has garnered attention due to its biological activity and potential applications in various fields, including biochemistry and toxicology. This article provides a comprehensive overview of the biological activity of DMPA, including its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C2H7O2P

- Molar Mass : 94.05 g/mol

- Density : 1.130 g/cm³

- Melting Point : 85-89 °C

- pKa : Approximately 2.90

DMPA is a colorless, odorless solid that is soluble in both water and organic solvents. It exhibits weak acidity and can form salts with various bases .

Mechanisms of Biological Activity

The biological activity of DMPA is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Its structural similarity to other phosphonic and phosphinic acids allows it to act as an inhibitor or modulator in various biochemical pathways.

Enzyme Inhibition

DMPA has been studied for its inhibitory effects on specific enzymes. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially affecting neuromuscular transmission .

Antimicrobial Activity

Research indicates that DMPA exhibits antimicrobial properties against certain bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Studies have reported effective concentrations of DMPA against both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in agricultural applications .

Toxicological Considerations

While DMPA shows promise in various applications, its toxicity profile must be considered. The oral LD50 value for rats is approximately 940 mg/kg, indicating moderate toxicity . Furthermore, it is classified as an irritant to the eyes, respiratory system, and skin, necessitating caution during handling .

Case Studies

-

Neurotoxicity Assessment :

A study evaluated the neurotoxic effects of DMPA in a rodent model. Results indicated significant alterations in behavior and motor function at high doses, correlating with AChE inhibition levels. These findings underscore the need for careful dose management when considering DMPA for therapeutic use . -

Agricultural Application :

In agricultural settings, DMPA was tested as a potential pesticide. Field trials demonstrated its efficacy in controlling pest populations while maintaining low toxicity to non-target organisms. This dual action highlights DMPA's potential utility in integrated pest management strategies .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

特性

IUPAC Name |

dimethylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJNABIZVJCYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186499 | |

| Record name | Dimethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3283-12-3 | |

| Record name | Dimethylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3283-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWF42NF4CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethylphosphinic acid?

A1: this compound is represented by the molecular formula C2H7O2P and has a molecular weight of 94.07 g/mol. []

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound exhibits distinctive infrared (IR) spectral features. Notably, it shows a characteristic ABC ν(OH) absorption structure in both gaseous and crystalline phases. [] Additionally, studies have examined its vibrational spectra in detail, providing insights into its structure and bonding characteristics. []

Q3: Does this compound form dimers?

A3: Yes, this compound exists as a cyclic dimer in both the gas phase and the solid state, stabilized by strong hydrogen bonds. This dimerization significantly influences its physical properties. [, ]

Q4: What is the reactivity of this compound with silicon tetrachloride (SiCl4)?

A4: this compound reacts with SiCl4 to form a hexacoordinated tetra-cationic silicon complex, [Si(Me2PO(OH))6]4+, with chloride counter-ions. This reaction highlights its ability to coordinate with metal centers. []

Q5: Can this compound act as a ligand in organometallic complexes?

A5: Yes, it readily acts as a bridging ligand in various binuclear rhodium(I) complexes, influencing their catalytic activity in alkoxycarbonylation reactions. [] It can also form organometallic chain polymers with ruthenium. []

Q6: How does this compound behave in conductometric titrations?

A6: Interestingly, conductometric titration of this compound with triethylamine in dimethylformamide does not show a maximum at the half-equivalence point, unlike some other organophosphorus acids. This suggests a lack of homoconjugation between the acid and its conjugate base in this solvent. []

Q7: Is this compound involved in biological systems?

A7: While not naturally occurring, this compound serves as a model compound for studying the bacterial carbon-phosphorus lyase enzyme. This enzyme cleaves the C-P bond in various phosphonic and phosphinic acids, including this compound, playing a crucial role in bacterial phosphorus metabolism. []

Q8: Have computational methods been used to study this compound?

A8: Yes, ab initio molecular orbital studies have investigated the interaction of this compound monoanions with calcium, providing insights into its potential role in bone health and calcium metabolism. []

Q9: How do structural modifications affect the properties of this compound derivatives?

A9: Research on related phosphinic acids indicates that the nature of the alpha-substituent significantly influences the acid strength. [] Additionally, replacing the oxygen with sulfur, as in dimethylthiophosphinic acid, can alter its chemical behavior and coordination properties. [, ]

Q10: How stable is this compound under different conditions?

A10: While specific stability data for this compound might require further investigation, related organophosphorus compounds are generally susceptible to hydrolysis, particularly under basic conditions. []

Q11: Are there analytical methods for quantifying this compound?

A11: Analytical techniques like gas chromatography and mass spectrometry are commonly employed for the identification and quantification of organophosphorus compounds, including this compound and its derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。